molecular formula C7H3Br2N B1592162 3,4-Dibromobenzonitrile CAS No. 188984-35-2

3,4-Dibromobenzonitrile

Cat. No.: B1592162
CAS No.: 188984-35-2
M. Wt: 260.91 g/mol
InChI Key: WODPYGNFQNGQJU-UHFFFAOYSA-N
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Description

3,4-Dibromobenzonitrile is a synthetic compound with the molecular formula C7H3Br2N . It has an average mass of 260.913 Da and a monoisotopic mass of 258.863220 Da .

Scientific Research Applications

Herbicide Resistance in Transgenic Plants

3,4-Dibromobenzonitrile, specifically in the form of bromoxynil (3,5-dibromo-4-hydroxybenzonitrile), has been studied for its role in conferring herbicide resistance in plants. A study by Stalker, McBride, and Malyj (1988) found that transgenic tobacco plants expressing a bacterial detoxification gene showed resistance to high levels of bromoxynil. This was achieved by introducing a gene encoding a specific nitrilase from Klebsiella ozaenae, which converts bromoxynil to a less harmful metabolite, thereby demonstrating a successful approach to achieve herbicide resistance in plants (Stalker, McBride, & Malyj, 1988).

Role in Root Growth

Another research avenue explores the effects of bromoxynil's derivatives on root growth. A study by Wain (1977) discovered that certain derivatives of bromoxynil, such as 3,5-diiodo-4-hydroxybenzonitrile, could influence root growth under specific conditions. This finding prompted further investigations into the chemical's impact on plant growth and development (Wain, 1977).

Synthesis of Derivatives

The synthesis of derivatives of this compound, like 3,4-difluorobenzonitrile, is an area of active research due to their importance as intermediates in herbicide production. Cheng Zhi-ming (2006) described a synthesis method for 3,4-difluorobenzonitrile, highlighting its relevance as an intermediate in the production of selective herbicides like cyhalofop butyl (Cheng, 2006).

Environmental and Biological Interactions

Bromoxynil's environmental and biological degradation pathways are crucial for understanding its ecological impact. Knight, Berman, and Häggblom (2003) studied the anaerobic biodegradability of bromoxynil, finding that it undergoes degradation under various anaerobic conditions, which is essential for assessing its environmental persistence (Knight, Berman, & Häggblom, 2003).

Metabolic Studies in Plants

Understanding how plants metabolize bromoxynil is key to assessing its herbicidal effectiveness and safety. Research by Schaller, Schneider, and Schutte (1991) showed varying rates of bromoxynil metabolism in different plant species, influencing the herbicide's susceptibility and effectiveness (Schaller, Schneider, & Schutte, 1991).

Biochemical Analysis

Biochemical Properties

3,4-Dibromobenzonitrile plays a significant role in biochemical reactions, particularly in the context of proteomics research. It interacts with various enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body . These interactions can lead to the inhibition or activation of these enzymes, thereby affecting the metabolic pathways they are involved in.

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can alter the expression of genes involved in the detoxification processes, thereby impacting the cell’s ability to manage oxidative stress . Additionally, it can affect the function of various cell types, including hepatocytes and neurons, by modulating their metabolic activities and signaling pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, this compound has been shown to inhibit the activity of certain cytochrome P450 enzymes by binding to their active sites . This inhibition can lead to changes in the metabolism of various substrates, affecting overall cellular function. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. This compound is relatively stable at room temperature, but its effects on cellular function can vary depending on the duration of exposure . Long-term studies have shown that prolonged exposure to this compound can lead to significant changes in cellular metabolism and gene expression, highlighting the importance of considering temporal effects in experimental designs.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in metabolic pathways and enzyme activity . Toxic or adverse effects have been observed at high doses, including hepatotoxicity and neurotoxicity. These findings underscore the importance of careful dosage selection in experimental studies involving this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes. These enzymes play a crucial role in the metabolism of various endogenous and exogenous compounds . By influencing the activity of these enzymes, this compound can affect the metabolic flux and levels of different metabolites within the cell. Additionally, the compound may interact with other enzymes and cofactors, further modulating metabolic pathways.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors, including its interactions with transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, this compound can bind to specific proteins, affecting its localization and accumulation. These interactions can influence the compound’s overall activity and function within the cell.

Subcellular Localization

The subcellular localization of this compound is an important aspect of its activity. The compound can be found in various cellular compartments, including the cytoplasm, mitochondria, and nucleus . Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. The activity and function of this compound can vary depending on its subcellular localization, highlighting the importance of understanding its distribution within the cell.

Properties

IUPAC Name

3,4-dibromobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Br2N/c8-6-2-1-5(4-10)3-7(6)9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WODPYGNFQNGQJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40604420
Record name 3,4-Dibromobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40604420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188984-35-2
Record name 3,4-Dibromobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40604420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 188984-35-2
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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